2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 1H-1,2,4-triazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the amide group, converting it to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its effects on plant growth and development.
Industry: Used in the formulation of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in plant growth regulation, such as auxin receptors.
Pathways Involved: It may interfere with the biosynthesis of essential plant hormones, leading to inhibited growth and development of weeds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Triazole-based fungicides: Compounds like tebuconazole and propiconazole which also contain the triazole ring.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)propanamide is unique due to the combination of the phenoxy and triazole moieties, which may confer dual functionality as both a herbicide and a potential antifungal agent.
Properties
Molecular Formula |
C11H10Cl2N4O2 |
---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-6(10(18)16-11-14-5-15-17-11)19-9-3-2-7(12)4-8(9)13/h2-6H,1H3,(H2,14,15,16,17,18) |
InChI Key |
ZKVGIFYWABAVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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